Diphenamid

Overview

Description

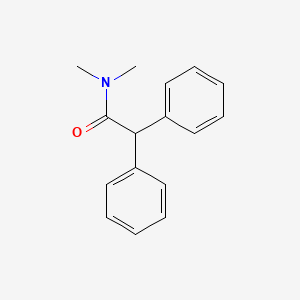

Diphenamid is a chemical compound with the molecular formula C16H17NO . It is also known by other names such as Fenam, Benzeneacetamide, N,N-dimethyl-α-phenyl-, Acetamide, N,N-dimethyl-2,2-diphenyl-, and others .

Molecular Structure Analysis

The molecular weight of this compound is 239.3123 . The IUPAC Standard InChI is InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 .Chemical Reactions Analysis

This compound degradation data were fitted with the first-order reaction equations, yielding half-lives (T1/2) ranging from 187.3 to 247.5 days in unsterilized soils but prolonging to 577.5–630.0 days in sterilized soils . This indicates that microbial degradation is the dominant pathway for this compound degradation in soils .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±31.0 °C at 760 mmHg, and a flash point of 173.3±16.0 °C . Its vapor pressure is 0.0±0.9 mmHg at 25°C, and it has an enthalpy of vaporization of 63.1±3.0 kJ/mol .Scientific Research Applications

Uptake, Translocation, and Herbicidal Effect

Diphenamid, known chemically as N,N-dimethyl-2,2-diphenylacetamide, has been studied for its impact on plant growth. Research shows that its application to roots can significantly reduce the growth of both roots and shoots in certain plant species like oats, while having less effect when applied to shoots. This herbicide's inhibitory effect is primarily localized to the site of uptake, and it appears to act as a reversible metabolic inhibitor, particularly affecting cell division in root tips (Deli & Warren, 1970).

This compound Metabolism in Plants

This compound undergoes metabolic changes in the presence of soil fungi such as Trichoderma viride and Aspergillus candidus. These fungi metabolize this compound into more toxic compounds, N-methyl 2,2-diphenylacetamide and 2,2-diphenylacetamide, which demonstrate higher toxicity than this compound itself to certain seedlings, such as tomatoes and barnyard grass, under sterile conditions (Kesner & Ries, 1967).

Shoot Zone Uptake and Translocation of Soil-Applied Herbicides

This compound has been observed to inhibit the development of adventitious roots in the shoot zone of plants like sorghum and corn without decreasing foliage growth. This inhibition leads to decreased uptake of other herbicides, demonstrating the compound’s significant role in plant physiology and response to other herbicidal substances (Nishimoto & Warren, 1971).

Effect of Environment on the Activity of this compound

Environmental factors like high humidity and low light intensity can enhance the herbicidal activity of this compound when applied to foliage. This finding underscores the importance of environmental conditions in determining the effectiveness of this compound as a herbicide (Lynch & Sweet, 1971).

Accelerated Degradation of this compound in Soils and Means for its Control

Studies indicate that repeated application of this compound in soil can lead to accelerated degradation of the herbicide. This degradation is influenced by soil treatment history and can be managed by using fungicides like fentin acetate, which decrease the rate of degradation (Avidov, Aharonson, & Katan, 1988).

Agriculture and Environmental Impact of this compound

Metabolism in Plant and Soil Systems

This compound's metabolism has been studied extensively in various plant and soil systems. In soybeans, it undergoes transformation into several metabolites, including N-hydroxymethyl-N-methyl-2,2-diphenylacetamide and N-methyl-2,2-diphenylacetamide, which are found in both the cell extract and culture medium. These findings suggest that soybean cell suspensions can provide reliable information about the fate of agricultural chemicals like this compound in plants (Davis, Hodgson, Dusbabek, & Hoffer, 1978).

Herbicidal Activity and Environmental Factors

The herbicidal activity of this compound is influenced by environmental factors such as sunlight exposure and soil pH. For instance, exposure to sunlight can partially detoxify this compound, and its phytotoxicity varies with soil pH and temperature. Additionally, soil organic matter content significantly impacts the leaching and degradation rate of this compound, affecting its environmental persistence and activity (Horowitz, Hulin, Blumenfeld, & Herzlinger, 1974).

Impact on Microbial Communities and Soil Health

This compound's application to soil can alter microbial communities, influencing the degradation of the herbicide. Its degradation is facilitated by certain soil microorganisms, which can lead to accelerated degradation in soils with a history of this compound application. This process is influenced by various soil microorganisms and can be controlled using specific fungicides and bactericides (Avidov, Aharonson, & Katan, 1988).

Effects on Plant Diseases and Soil Pathogens

The presence of this compound in soil can impact plant diseases and soil pathogens. For example, its application has been shown to increase the resistance of tomato plants to infection by Fusarium oxysporum, a wilt fungus, while also affecting the growth parameters of the plants. The interaction between this compound and soil pathogens highlights the complex nature of herbicide-soil-pathogen interactions and their implications for agriculture (El -Abyad, Abu -Taleb, & Ghareeb, 1992).

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHFOPIILNICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024072 | |

| Record name | Diphenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenamid appears as colorless to off-white crystals. Used as an herbicide., White solid; [Hawley] Colorless or white solid; Technical product: Off-white solid; [HSDB], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY (G/100 ML SOLVENT @ 27 °C): 18.9 IN ACETONE, 16.5 IN N,N-DIMETHYLFORMAMIDE, 32.0 IN PHENYL CELLOSOLVE, 0.026 IN WATER, 5.01 IN XYLENE, water solubility = 260 mg/l @ 27 °C, Solubility in water, g/100ml at 27 °C: 0.03 | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.17 @ 23.3 °C, 1.2 g/cm³ | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000003 [mmHg], 3.00X10-8 mm Hg @ 25 °C | |

| Record name | Diphenamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALS FROM ETHYL ACETATE, WHITE PRISMS, Colorless | |

CAS RN |

957-51-7 | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenamid [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3R6EGA2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

134.5 TO 135.5 °C, MP: 128-135 °C (TECHNICAL PRODUCT 95% PURE), 135 °C | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

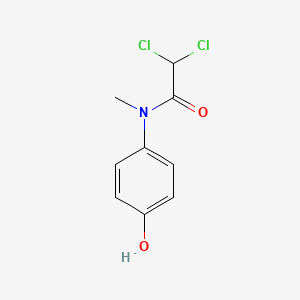

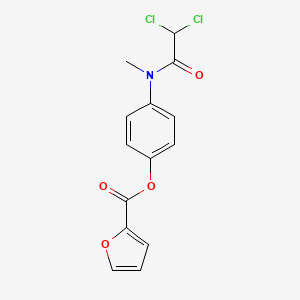

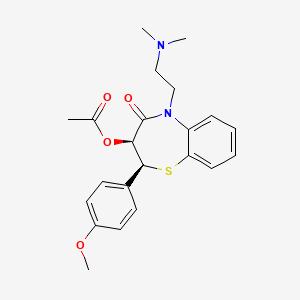

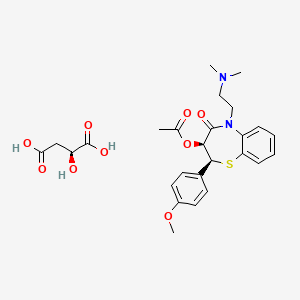

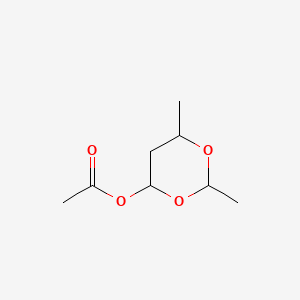

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of diphenamid?

A1: While the precise mechanism remains unclear, this compound is classified as a K(3) herbicide by the Herbicide Resistance Action Committee (HRAC), suggesting it disrupts cell division and/or the synthesis of very-long-chain fatty acids (VLCFAs). []

Q2: Does this compound directly inhibit VLCFA synthesis?

A2: Research suggests that unlike other K(3) herbicides (e.g., dimethachlor, cafenstrole), this compound does not directly inhibit VLCFA synthesis. [] This highlights the need for further investigation into its specific cellular targets.

Q3: What are the visible effects of this compound on susceptible plants?

A3: this compound primarily affects root growth, leading to stunted root systems and reduced shoot growth as a secondary consequence. [, ] Treated plants often exhibit reduced root elongation and overall biomass. [, ]

Q4: Is the inhibitory effect of this compound reversible?

A4: Studies on oat seedlings suggest that the inhibitory effect of this compound can be reversible. When seedlings exposed to this compound were transferred to water, they showed recovery from growth inhibition, with resumed root growth appearing normal. []

Q5: Does this compound affect sugar uptake or incorporation in plants?

A5: While this compound does not appear to directly inhibit sugar uptake, it might interfere with sugar utilization. Treated oat seedlings showed similar sucrose uptake compared to controls, but incorporated less sugar, suggesting this compound might disrupt metabolic processes downstream of uptake. []

Q6: How does this compound behave in different soil types?

A6: this compound's movement and persistence vary with soil properties. Its leaching is reduced in soils with higher clay or organic matter content. [] Organic matter plays a significant role in this compound adsorption, with adsorption efficiency decreasing as organic matter content increases. []

Q7: Can repeated this compound application lead to accelerated degradation in soil?

A7: Yes, repeated this compound applications can lead to accelerated degradation in some soils. [] This phenomenon is attributed to a shift in microbial populations, favouring bacteria capable of degrading this compound and its metabolites. [, ]

Q8: What factors can influence the accelerated degradation of this compound?

A8: Accelerated degradation seems to be linked to specific microbial communities and their activity. Fungicides like fentin acetate can inhibit this process, suggesting a role for fungi in this compound degradation in soils without accelerated degradation. []

Q9: How does polyethylene film mulching affect this compound persistence?

A9: Studies indicate that polyethylene film mulching can increase the persistence of this compound in the soil. This could be due to altered soil temperature and moisture conditions under the mulch, influencing microbial activity and degradation rates. []

Q10: Which plant families are generally more sensitive or tolerant to this compound?

A10: Grasses exhibit greater sensitivity to this compound compared to many broadleaf species. Among the tested plants, foxtail millet displayed high sensitivity, while Solanaceae members like pepper and tomato showed greater tolerance. []

Q11: What factors can influence the selectivity of this compound in tomatoes?

A11: Environmental factors like soil pH and temperature significantly influence this compound's effects on tomatoes. Increased soil pH and lower temperatures during early growth stages were associated with greater injury. []

Q12: What are the major metabolites of this compound in plants?

A12: this compound is metabolized into several compounds, including N-methyl-2,2-diphenylacetamide (MDA), 2,2-diphenylacetamide (DA), and various water-soluble conjugates like N-hydroxymethyl-β-D-glycosides. [, , , ]

Q13: How does ozone fumigation affect this compound metabolism in plants?

A13: Ozone exposure can alter this compound metabolism, leading to changes in the relative abundance of specific metabolites. In tomatoes, ozone fumigation increased the formation of the more polar N-hydroxymethyl-N-methyl-2,2-diphenylacetamide-β-D-gentiobioside (MDAGB) compared to the β-glucoside (MDAG). [, ]

Q14: Does this compound metabolism differ between tolerant and susceptible plant species?

A14: While this compound is metabolized into similar compounds across species, the rate and extent of metabolism might play a role in selectivity. For example, morningglory, a tolerant species, translocates this compound from roots to shoots faster than susceptible oats, potentially contributing to its tolerance. []

Q15: What are the potential benefits of using this compound in combination with other herbicides?

A15: Combining this compound with other herbicides can broaden the weed control spectrum and potentially enhance efficacy. For instance, combining this compound with a contact herbicide like paraquat provided effective control of both pre- and post-emergence weeds in pepper cultivation. []

Q16: Are there any concerns regarding the use of this compound in tomato production?

A16: While this compound can be used in tomato production, factors influencing its selectivity, such as soil conditions and temperature, need careful consideration. Synergistic phytotoxic effects were observed when this compound was applied with soluble fertilizers at planting. []

Q17: Does this compound interact with soilborne pathogens or pests?

A17: Research suggests that this compound might indirectly influence soilborne diseases and pests. In one study, this compound application increased root-knot nematode populations in tomato fields, potentially due to its impact on soil microbial communities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.